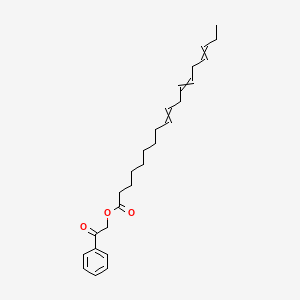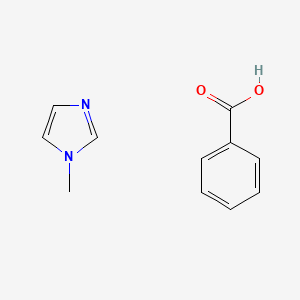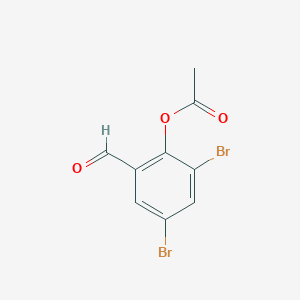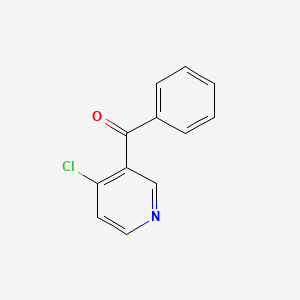
1-(Benzyloxy)-3-(4-methylphenoxy)propan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Benzyloxy)-3-(4-methylphenoxy)propan-2-ol is an organic compound that belongs to the class of phenoxypropanols It is characterized by the presence of both benzyloxy and methylphenoxy groups attached to a propanol backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Benzyloxy)-3-(4-methylphenoxy)propan-2-ol typically involves the reaction of 1-(benzyloxy)-2,3-epoxypropane with 4-methylphenol under basic conditions. The reaction proceeds through the opening of the epoxide ring by the nucleophilic attack of the phenol, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of specific catalysts, temperature control, and purification techniques such as distillation or recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
1-(Benzyloxy)-3-(4-methylphenoxy)propan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The benzyloxy or methylphenoxy groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction will result in the formation of an alcohol.
Aplicaciones Científicas De Investigación
1-(Benzyloxy)-3-(4-methylphenoxy)propan-2-ol has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(Benzyloxy)-3-(4-methylphenoxy)propan-2-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
1-(4-Methylphenoxy)-2-propanol: Similar structure but lacks the benzyloxy group.
1-(Benzyloxy)-2-propanol: Similar structure but lacks the methylphenoxy group.
3-(4-Methylphenoxy)propan-1-ol: Similar structure but with a different position of the hydroxyl group.
Uniqueness
1-(Benzyloxy)-3-(4-methylphenoxy)propan-2-ol is unique due to the presence of both benzyloxy and methylphenoxy groups, which may confer specific chemical and biological properties not found in similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
98696-21-0 |
|---|---|
Fórmula molecular |
C17H20O3 |
Peso molecular |
272.34 g/mol |
Nombre IUPAC |
1-(4-methylphenoxy)-3-phenylmethoxypropan-2-ol |
InChI |
InChI=1S/C17H20O3/c1-14-7-9-17(10-8-14)20-13-16(18)12-19-11-15-5-3-2-4-6-15/h2-10,16,18H,11-13H2,1H3 |
Clave InChI |
ILLMAKTZVKCTOM-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)OCC(COCC2=CC=CC=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[(2E)-1-Ethyl-3-(pyridin-3-yl)triaz-2-en-1-yl]methanol](/img/structure/B14332133.png)





![{Ethane-1,2-diylbis[oxy(3-methoxy-4,1-phenylene)]}dimethanol](/img/structure/B14332169.png)



![2,2'-[1,3-Phenylenebis(oxy)]bis(N,N-dicyclohexylacetamide)](/img/structure/B14332202.png)

![2,5-diphenyl-1H-pyrazolo[1,5-c]pyrimidine-7-thione](/img/structure/B14332215.png)
